molecular formula C18H19FN2O2 B581532 2-(4-Benzylpiperazino)-5-fluorobenzoic acid CAS No. 1256633-38-1

2-(4-Benzylpiperazino)-5-fluorobenzoic acid

Cat. No. B581532
M. Wt: 314.36
InChI Key: ULOYDKUTNHOZGG-UHFFFAOYSA-N
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Description

The compound “2-(4-Benzylpiperazino)-5-fluorobenzoic acid” is a derivative of benzylpiperazine . Benzylpiperazine is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties .


Synthesis Analysis

A practical method for the synthesis of N-benzylpiperazine involves the reaction of commercially available anhydrous piperazine with two equivalents of piperazinium dihydrochloride to form a monohydrochloride intermediate in situ .


Molecular Structure Analysis

The molecular structure of benzylpiperazine, a component of the compound , is characterized by a six-membered ring with two nitrogen atoms . The presence of these two nitrogen atoms improves the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .

Scientific Research Applications

Structural Studies and Complex Formation

Research on the crystal structures of metal(II) 2-fluorobenzoate complexes aims to elucidate the factors affecting the structure of target molecules by studying various N-donor ligand complexes. This contributes to a deeper understanding of molecular interactions and the development of new materials with potential applications in materials science due to their various physical and biological properties (Öztürkkan & Necefoğlu, 2022).

Synthetic Methodologies

The practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlights the development of novel synthetic routes. This includes overcoming challenges related to the use and removal of palladium and toxic phenylboronic acid, showcasing advancements in synthetic chemistry that can be applied to a wide range of compounds for pharmaceutical applications (Qiu et al., 2009).

Pharmacological Interest

Benzazoles, including benzothiazoles, and their derivatives exhibit a wide range of biological activities and are of significant interest in medicinal chemistry. The synthesis and investigation of 2-guanidinobenzazoles, for example, aim to develop new therapeutic agents by modifying biological activity through the addition of the guanidine group. This research emphasizes the potential of these compounds in creating new pharmacophores for various therapeutic applications (Rosales-Hernández et al., 2022).

Therapeutic Potential and Drug Development

The exploration of benzothiazole derivatives in the development of chemotherapeutic agents underscores their therapeutic potential across a spectrum of diseases, particularly in cancer therapy. Structural modifications of the benzothiazole scaffold have led to significant advancements in the design and development of new antitumor agents, highlighting the importance of this class of compounds in future drug discovery and development efforts (Ahmed et al., 2012).

Safety And Hazards

The safety data sheet for “2-(4-Benzylpiperazino)-5-fluorobenzoic acid” indicates that it is intended for R&D use only and not for medicinal, household, or other uses .

Future Directions

Piperazines, including benzylpiperazine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperazines, including “2-(4-Benzylpiperazino)-5-fluorobenzoic acid”, is an important task of modern organic chemistry .

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-15-6-7-17(16(12-15)18(22)23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOYDKUTNHOZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001193492
Record name Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperazino)-5-fluorobenzoic acid

CAS RN

1256633-38-1
Record name Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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